The Chemical and Physical Properties of 4-(4-Vinylphenyl)-1H-imidazole: A Comprehensive Technical Guide
The Chemical and Physical Properties of 4-(4-Vinylphenyl)-1H-imidazole: A Comprehensive Technical Guide
As an application scientist designing advanced functional materials and catalytic systems, the selection of monomeric building blocks is rarely arbitrary. 4-(4-Vinylphenyl)-1H-imidazole (often abbreviated as VPI or 4-p-styrylimidazole) represents a privileged molecular scaffold. It seamlessly integrates the robust, polymerizable nature of a styrene derivative with the dynamic, stimuli-responsive coordination chemistry of an imidazole ring.
This whitepaper provides an in-depth analysis of the chemical and physical properties of 4-(4-Vinylphenyl)-1H-imidazole, detailing its structural causality, synthetic methodologies, and applications in poly(ionic liquids) and heavy metal remediation.
Structural and Physical Properties
The molecular architecture of 4-(4-Vinylphenyl)-1H-imidazole ( C11H10N2 ) is defined by two distinct functional domains separated by a conjugated π -system. The C4 position of the imidazole ring is covalently linked to a 4-vinylphenyl (styrene) moiety. This extended conjugation lowers the overall energy of the molecule but also influences the electron density on the basic pyrrolic and pyridinic nitrogens of the imidazole ring.
Quantitative Data Summary
Understanding the baseline physical properties is critical for predicting phase behavior during solution polymerization and anticipating the osmotic swelling of resulting hydrogels.
| Property | Value / Description | Causality & Significance |
| Chemical Formula | C11H10N2 | Dictates the stoichiometric ratios for copolymerization. |
| Molecular Weight | 170.21 g/mol | Essential for calculating initiator-to-monomer (I:M) ratios. |
| Physical State | Off-white to pale yellow solid | Conjugation pushes absorption slightly toward the visible spectrum. |
| Predicted pKa (Conjugate Acid) | ~6.5 – 6.8 | The electron-withdrawing nature of the phenyl ring slightly lowers the pKa compared to unsubstituted imidazole (7.0). |
| Solubility Profile | Soluble in DMF, DMSO, THF, MeOH | High polarity of the imidazole ring necessitates polar aprotic or protic solvents; insoluble in non-polar aliphatic hydrocarbons. |
| Hydrogen Bonding | Donor (N-H) and Acceptor (N=) | Enables supramolecular assembly and moisture retention in polymer networks. |
Chemical Reactivity and Mechanistic Pathways
The utility of 4-(4-Vinylphenyl)-1H-imidazole stems from its orthogonal reactivity. The vinyl group and the imidazole ring can be manipulated independently without cross-interference, provided the reaction conditions are carefully controlled.
The Vinyl Domain: Radical Polymerization
The 4-vinylphenyl group undergoes standard free-radical polymerization. Because the propagating radical is stabilized by the adjacent phenyl ring (benzylic stabilization), VPI copolymerizes highly efficiently with other styrenic monomers (like divinylbenzene, DVB) and acrylates. When copolymerized with acrylic acid, the resulting hydrogels exhibit pH-responsive conformational changes due to the protonation dynamics of the embedded imidazole rings[1].
The Imidazole Domain: Coordination and Alkylation
The unsubstituted nitrogen (N3) acts as a potent σ -donor for transition metals. In environmental applications, VPI-based chelating resins demonstrate a high binding affinity for Cu2+ ions. The desorption of these heavy metals is highly pH-dependent; acidic environments protonate the imidazole ring, causing electrostatic repulsion and hydrogel volume expansion, which accelerates the release of the metal ions[1].
Furthermore, the imidazole ring can undergo N-alkylation (e.g., with methyl iodide) to form imidazolium salts. These precursors are polymerized to create robust poly(ionic liquids) (PILs) that serve as highly stable supports for metal nanoparticle catalysts, such as palladium, used in CO2 hydrogenation[2].
Fig 1: Divergent orthogonal reactivity pathways of 4-(4-Vinylphenyl)-1H-imidazole.
Synthesis and Experimental Protocols
Synthesizing C-substituted arylimidazoles requires precision to avoid unwanted N-arylation. The most reliable, self-validating method for synthesizing 4-(4-Vinylphenyl)-1H-imidazole is the Suzuki-Miyaura cross-coupling of 4-bromo-1H-imidazole with 4-vinylphenylboronic acid[3].
Causality in Reagent Selection
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Catalyst ( Pd(PPh3)4 ): Tetrakis(triphenylphosphine)palladium(0) is chosen because its bulky ligands prevent the premature aggregation of palladium black, maintaining a high turnover frequency during the transmetalation step.
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Base ( K2CO3 ): Potassium carbonate is a mild inorganic base. It is strong enough to form the reactive boronate complex required for transmetalation but mild enough to prevent the base-catalyzed degradation of the sensitive vinyl group or the deprotonation of the imidazole N-H, which could poison the catalyst[3].
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Solvent System (DME/Water): A biphasic system ensures the solubility of both the organic halides and the inorganic base, driving the reaction forward via interfacial mass transfer.
Step-by-Step Synthetic Methodology
Step 1: System Degassing (Critical Validation Step)
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Suspend 4-bromo-1H-imidazole (1.0 equiv) and 4-vinylphenylboronic acid (1.2 equiv) in a 2:1 mixture of Dimethoxyethane (DME) and deionized water.
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Add K2CO3 (3.0 equiv).
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Self-Validation: Sparge the suspension vigorously with ultra-pure N2 or Argon for exactly 20 minutes. Failure to displace dissolved oxygen will result in the immediate oxidative quenching of the Pd(0) catalyst (visible as a rapid blackening of the solution).
Step 2: Catalytic Cross-Coupling 4. Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of inert gas. 5. Heat the reaction mixture to gentle reflux (approx. 85°C) for 12–16 hours. 6. Monitor via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the lower-Rf 4-bromoimidazole spot confirms reaction completion.
Step 3: Workup and Extraction 7. Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). 8. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. This removes residual boronic acid and inorganic salts. 9. Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure (keep bath temperature <40°C to prevent auto-polymerization of the vinyl group).
Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel. 11. Isolate the product and store it at -20°C in the dark to maintain monomer integrity.
Fig 2: Suzuki-Miyaura cross-coupling workflow for 4-arylimidazole synthesis.
Advanced Applications in Materials Science
Heavy Metal Remediation Resins
Polymers incorporating vinylphenylimidazoles exhibit exceptional chelating properties. When copolymerized with divinylbenzene (DVB), the resulting cross-linked resins act as highly efficient scavengers for transition metals. Research has demonstrated that the apparent dissociation constants ( pKa′ ) of these resins dictate their swelling behavior at different pH values, directly controlling their binding capacity and time-dependent uptake of Cu2+ ions[4].
Poly(Ionic Liquid) Catalytic Supports
In the realm of green chemistry, VPI is a vital precursor for Poly(Ionic Liquids). By quaternizing the imidazole ring with alkyl halides, researchers generate ionic liquid monomers. Once polymerized, these highly cross-linked, amine-decorated networks provide an electrosterically stabilizing environment for metal nanoparticles. This prevents catalyst degradation and agglomeration under the harsh conditions required for CO2 hydrogenation, representing a significant leap forward in carbon capture and utilization technologies[2].
References
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[4] YANGILANGAN OLTINGՍGՍRTLI BETONNING KORROZIYAGA CHIDAMLILIGICORROSION RESISTANCE OF RENOVATED SՍLFՍR CONCRETE (Polymere Imidazolcarbonsäuren). ResearchGate. 4
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[1] COPOLYMERS BASED ON ACRYLIC ACID FOR WATER PURIFICATION FROM HEAVY METAL IONS. ResearchGate. 1
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[2] The Design and Optimisation of Poly(Ionic Liquid) Stabilized Metal Nanoparticle Catalysts. Newcastle University Theses. 2
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[3] Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents (Suzuki coupling methodologies). ResearchGate. 3
